molecular formula C20H16Cl2N2O2S B302840 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

カタログ番号 B302840
分子量: 419.3 g/mol
InChIキー: YOKRTKBCWWBYEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has shown promising results in various preclinical studies. The compound is known to target cyclin-dependent kinases (CDKs) and has been studied extensively for its potential therapeutic applications in various types of cancers.

作用機序

The mechanism of action of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves the inhibition of CDKs, which are essential regulators of the cell cycle. CDKs play a critical role in the progression of the cell cycle, and their dysregulation is a hallmark of cancer. 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide specifically targets CDK7 and CDK9, which are involved in the regulation of transcription. By inhibiting these CDKs, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide blocks the transcription of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In addition, the compound has also been found to modulate the expression of various genes involved in cancer signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

実験室実験の利点と制限

One of the main advantages of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its specificity for CDK7 and CDK9, which makes it a promising candidate for cancer therapy. In addition, the compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the main limitations of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its potential toxicity, which has been observed in some preclinical studies. Therefore, further studies are needed to determine the optimal dose and dosing schedule for the compound.

将来の方向性

There are several future directions for the study of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide. One of the main areas of research is the development of novel formulations and delivery methods for the compound. In addition, further studies are needed to determine the optimal dose and dosing schedule for the compound in clinical trials. Moreover, the potential use of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that can predict the response to 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is another area of future research.

合成法

The synthesis of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The compound is synthesized using a multi-step process that involves the condensation of 2-thienylacetic acid with 3-methyl-4-aminobenzamide, followed by chlorination and coupling with 3,4-dichloroaniline. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth and proliferation of cancer cells. In addition, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity.

特性

製品名

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

分子式

C20H16Cl2N2O2S

分子量

419.3 g/mol

IUPAC名

3,4-dichloro-N-[3-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H16Cl2N2O2S/c1-12-9-14(23-20(26)13-4-6-16(21)17(22)10-13)5-7-18(12)24-19(25)11-15-3-2-8-27-15/h2-10H,11H2,1H3,(H,23,26)(H,24,25)

InChIキー

YOKRTKBCWWBYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

正規SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。